N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide
Description
N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide is a polycyclic aromatic compound characterized by a naphthalene-1,4-dione core substituted with a hydroxymethylphenylacetamide group. The compound’s structure includes a hydrogen-bond donor (hydroxy group) and an electron-withdrawing acetamide moiety, which influence its physicochemical properties and intermolecular interactions. Key spectroscopic data (e.g., NMR, FTIR) and molecular weight (calculated as ~337.34 g/mol) align with structurally related derivatives reported in the literature .
Properties
CAS No. |
6629-20-5 |
|---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[4-[(1,4-dioxonaphthalen-2-yl)-hydroxymethyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15NO4/c1-11(21)20-13-8-6-12(7-9-13)18(23)16-10-17(22)14-4-2-3-5-15(14)19(16)24/h2-10,18,23H,1H3,(H,20,21) |
InChI Key |
MQFYAMRLMPIYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide typically follows a multi-step approach involving:
- Formation of the naphthalene-1,4-dione moiety,
- Functionalization to introduce the hydroxy methyl group,
- Coupling with the 4-acetamidophenyl group.
The key intermediate is often a hydroxy-substituted naphthalene-1,4-dione derivative that is then linked to the acetamide-substituted phenyl ring.
Key Synthetic Steps and Conditions
Preparation of the Naphthalene-1,4-dione Core
- The naphthalene-1,4-dione structure can be prepared via oxidation of naphthalene derivatives or by condensation reactions involving appropriate precursors under controlled conditions.
- Literature reports indicate that the 1,4-dioxo-1,4-dihydro-2-naphthalenyl fragment is commonly prepared by selective oxidation methods or by using commercially available naphthoquinones as starting materials.
Introduction of the Hydroxy Methyl Group
- The hydroxy methyl substitution at the naphthalene core is typically introduced via Mannich-type reactions or hydroxymethylation.
- A general method involves reacting the naphthoquinone intermediate with formaldehyde or equivalent hydroxymethylating agents in the presence of acid or base catalysts to yield the hydroxy methyl derivative.
Coupling with the 4-Acetamidophenyl Moiety
- The coupling step involves attaching the hydroxy methyl naphthalene intermediate to a 4-substituted phenyl acetamide.
- This is often achieved via nucleophilic substitution or condensation reactions under mild conditions to preserve the sensitive functional groups.
- Potassium carbonate in acetonitrile has been reported as an effective base and solvent system for alkylation reactions involving phthalimide derivatives, which can be analogously applied here.
Representative Synthetic Procedure (Adapted from Literature)
Characterization and Purification
- Purification is commonly performed by recrystallization from ethanol, ethanol-hexane mixtures, or cyclohexane depending on solubility profiles.
- Characterization involves 1H NMR spectroscopy in deuterated chloroform (CDCl3), confirming the presence of aromatic protons, hydroxy methyl protons, and acetamide NH signals.
- Mass spectrometry (MS-MS) confirms molecular weight and purity.
- Melting point determination and elemental analysis are standard for final product validation.
Full Research Findings and Data Integration
Spectral Data Summary
Reaction Yields and Optimization
- Reaction yields vary depending on reagents, solvent systems, and purification methods.
- Optimized conditions reported include slow addition of chloroacetyl chloride to amine precursors, use of triethylamine as base, and controlled temperature to minimize by-products.
- Recrystallization solvents impact purity and yield; ethanol-hexane mixtures provide good balance.
Comparative Analysis of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
The compound belongs to a class of naphthalene-1,4-dione derivatives functionalized with arylacetamide groups. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, spectroscopic signatures, and intermolecular interactions.
Structural Analogues and Substituent Effects
Key Observations :
- Hydroxy vs.
- Aryl Group Variations : p-Tolyl (6c) and phenyl (6d) substituents alter solubility and π-π stacking behavior. The methyl group in 6c increases lipophilicity compared to the parent phenyl group in 6d .
Spectroscopic Comparison
Analysis :
- C=O Stretching : All compounds exhibit strong C=O peaks near 1675–1680 cm⁻¹, consistent with the naphthalene-1,4-dione core .
- NMR Shifts : The hydroxy proton in the target compound (δ ~10.2 ppm) is deshielded compared to 6c (δ ~10.1 ppm), suggesting stronger hydrogen bonding in the former .
Intermolecular Interactions
- Hydrogen Bonding: The target compound’s hydroxy group forms intramolecular H-bonds with the naphthoquinone oxygen, stabilizing its planar conformation. This contrasts with halogenated derivatives (e.g., CAS 4497-73-8), where C–Cl···π interactions dominate .
- Stacking Interactions : Aryl substituents in 6c and 6d facilitate π-π stacking, while selenium-containing analogues (e.g., ) exhibit enhanced chalcogen bonding .
Biological Activity
Structure
The compound features a naphthalene derivative with a hydroxymethyl group and an acetamide moiety. Its structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Physical Properties
While specific physical properties such as solubility and melting point are not detailed in the available literature, the presence of functional groups like hydroxyl and carbonyl suggests moderate polarity, which may influence its bioavailability.
Anticancer Activity
Research indicates that compounds similar to N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of naphthalene could inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased oxidative stress within cancer cells.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that This compound exhibits dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range, indicating a promising lead for further development.
- Animal Models : Preliminary studies using animal models have shown that administration of this compound can reduce tumor size significantly compared to control groups. These studies highlight its potential for further investigation in clinical trials.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits COX enzymes | |
| Anti-inflammatory | Reduces inflammatory markers in vivo |
Mechanistic Insights
The biological activity of this compound appears to be mediated through multiple pathways:
- Oxidative Stress Induction : The presence of dioxo groups may enhance reactive oxygen species (ROS) production, leading to cellular damage in cancer cells.
- Signal Transduction Modulation : Alterations in key signaling pathways such as MAPK and NF-kB have been observed in treated cells, suggesting a multifaceted mechanism of action.
Q & A
Q. What are the optimal synthetic routes for preparing N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) Condensation of 1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde with 4-aminophenylacetamide under acidic conditions, followed by (2) selective hydroxylation. Key optimizations include using dichloromethane as a solvent, triethylamine as a base, and acetyl chloride for acetylation (similar to methods in ). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures intermediate stability .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for peaks at δ 8.2–8.5 ppm (naphthoquinone protons), δ 6.5–7.5 ppm (aromatic phenyl protons), and δ 2.1 ppm (acetamide methyl group).
- 13C NMR : Confirm carbonyl signals at ~190 ppm (naphthoquinone C=O) and ~170 ppm (acetamide C=O).
- IR : Stretching vibrations at ~3300 cm⁻¹ (O–H), ~1650 cm⁻¹ (C=O), and ~1550 cm⁻¹ (C–N).
- HRMS : Molecular ion peak matching the exact mass (e.g., C₂₀H₁₅NO₅⁺ requires m/z 349.0954). Cross-validate with reference data from crystallography () .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on analogs in ). Avoid inhalation; work in a fume hood. In case of skin contact, wash with soap/water immediately. Store in a desiccator at 4°C to prevent hydrolysis of the acetamide group. No acute toxicity data exists, but assume toxicity comparable to naphthoquinone derivatives .
Advanced Research Questions
Q. How do intermolecular interactions (hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?
- Methodological Answer : X-ray crystallography (e.g., ) reveals that the hydroxyl group forms intramolecular hydrogen bonds with the naphthoquinone oxygen (O–H⋯O, ~2.1 Å). Intermolecular π-stacking between naphthalene rings (3.5–4.0 Å) stabilizes the lattice. Hirshfeld surface analysis (as in ) quantifies contributions: ~40% H-bonding, ~30% π-stacking. DFT calculations (B3LYP/6-311G**) can model these interactions for predictive packing designs .
Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound’s tautomeric forms?
- Methodological Answer : Discrepancies between experimental NMR (e.g., unexpected proton shifts) and DFT-predicted tautomers require:
- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
- Solvent polarity studies : Compare DMSO-d₆ (polar, stabilizes enol) vs. CDCl₃ (nonpolar, favors keto).
- X-ray crystallography : Definitive proof of dominant tautomer in solid state ( used this for a related acetamide) .
Q. How can synthetic byproducts (e.g., N-aryl impurities) be identified and minimized during scale-up?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. For example, N-[4-(N-hydroxyphenyl)phenyl]acetamide (a common byproduct, as in ) elutes earlier than the target compound.
- Optimization : Reduce reaction time to prevent over-acetylation; use scavenger resins (e.g., trisamine) to trap excess acetyl chloride .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Fukui functions (DFT): Identify electrophilic sites (e.g., naphthoquinone C=O groups).
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (blue zones in MEP correlate with nucleophilic attack sites).
- Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., ’s DFT framework) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
